4-[(6-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one
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Overview
Description
4-[(6-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 4-[(6-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one typically involves the reaction of 6-chloro-1,3-benzothiazole-2-thiol with 4-fluorobutyryl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(6-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbonyl group to an alcohol.
Scientific Research Applications
4-[(6-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(6-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
4-[(6-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one can be compared with other benzothiazole derivatives such as:
- 6-Chloro-1,3-benzothiazol-2-yl)acetamide
- 2-Chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
- 2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
4-[(6-chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNOS2/c18-12-5-8-14-16(10-12)23-17(20-14)22-9-1-2-15(21)11-3-6-13(19)7-4-11/h3-8,10H,1-2,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUIFZMTBZKCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCSC2=NC3=C(S2)C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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